4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine
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Overview
Description
The compound “4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine” is a chemical compound with the molecular formula C19H17NO2 . It has an average mass of 291.344 Da and a monoisotopic mass of 291.125916 Da .
Synthesis Analysis
The synthesis of this compound has been reported in a study . The study describes an expeditious microwave-assisted synthesis of a similar compound, 4BP-TQS . The synthesis process involved the enantiomeric separation of the compound, and their functional evaluations were also reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula, C19H17NO2 . It has an average mass of 291.344 Da and a monoisotopic mass of 291.125916 Da .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine, also known as 4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline:
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceuticals, particularly in the design of novel anti-cancer agents. Its unique structure allows for the optimization of drug interactions with target proteins, enhancing efficacy and reducing side effects . Researchers have explored its use in structure-based drug design, leveraging its ability to form stable complexes with biomolecules .
Biomolecule:Ligand Complex Studies
The compound is utilized in the study of biomolecule:ligand complexes, which are crucial for understanding the interactions between drugs and their targets. These studies help in elucidating the binding mechanisms and affinities, which are essential for the rational design of new therapeutic agents .
Free Energy Calculations
In computational chemistry, this compound is used for free energy calculations to predict the stability and binding affinity of molecular complexes. These calculations are vital for understanding the thermodynamics of drug-receptor interactions and for optimizing lead compounds in drug discovery .
X-ray Crystallography
The compound is employed in the refinement of x-ray crystal complexes. X-ray crystallography provides detailed information about the three-dimensional structure of molecules, which is essential for understanding their function and for designing molecules with improved properties .
Enantiomeric Resolution
Research has focused on the enantiomeric resolution of this compound to study its chiral properties. Enantiomers can have significantly different biological activities, and resolving them helps in identifying the most active form of the compound for therapeutic use .
Ozonation Studies
The compound has been used in ozonation studies to explore the formation of stable ozonides. These studies are important for understanding the chemical reactivity and stability of the compound under oxidative conditions, which can impact its shelf life and efficacy as a drug .
Medicinal Chemistry
In medicinal chemistry, the compound is investigated for its potential to serve as a scaffold for the synthesis of new therapeutic agents. Its unique structure allows for the introduction of various functional groups, enabling the creation of a diverse range of bioactive molecules .
Biological Evaluation
The compound undergoes in-vitro biological evaluation to assess its pharmacological properties, such as cytotoxicity, anti-inflammatory activity, and antimicrobial effects. These evaluations are crucial for determining the compound’s potential as a therapeutic agent and for guiding further modifications to enhance its activity .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c19-13-10-8-12(9-11-13)18-16-6-3-5-14(16)15-4-1-2-7-17(15)20-18/h1-5,7-11,14,16,18,20H,6,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWDFTQRMBLAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine |
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